2-methyl-N-(2-(thiophen-3-yl)benzyl)benzamide
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Overview
Description
2-methyl-N-(2-(thiophen-3-yl)benzyl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 2-methyl group and a 2-(thiophen-3-yl)benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-(thiophen-3-yl)benzyl)benzamide typically involves the following steps:
Formation of the Benzyl Intermediate: The initial step involves the synthesis of the 2-(thiophen-3-yl)benzyl intermediate. This can be achieved through a Suzuki-Miyaura coupling reaction between 2-bromothiophene and 2-bromobenzyl bromide in the presence of a palladium catalyst and a base.
Amidation Reaction: The benzyl intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-(thiophen-3-yl)benzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
2-methyl-N-(2-(thiophen-3-yl)benzyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it suitable for use in organic semiconductors and other advanced materials.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-(thiophen-3-yl)benzyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-(2-(thiophen-2-yl)benzyl)benzamide: Similar structure but with the thiophene ring in a different position.
2-methyl-N-(2-(furan-3-yl)benzyl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.
2-methyl-N-(2-(pyridin-3-yl)benzyl)benzamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
2-methyl-N-(2-(thiophen-3-yl)benzyl)benzamide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This makes it particularly interesting for applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
2-methyl-N-[(2-thiophen-3-ylphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NOS/c1-14-6-2-4-8-17(14)19(21)20-12-15-7-3-5-9-18(15)16-10-11-22-13-16/h2-11,13H,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCKFZAZXXLJSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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